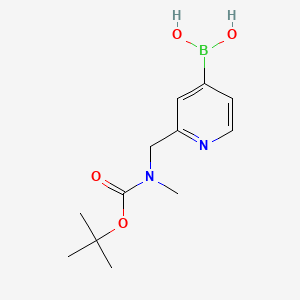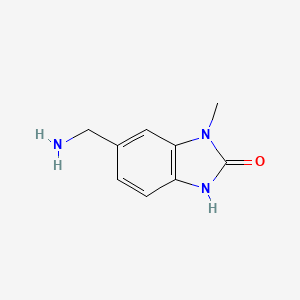![molecular formula C11H11N3O B13461776 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine CAS No. 894803-56-6](/img/structure/B13461776.png)
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions. One common method includes the cyclization of pyrazolone intermediates with phenylglyoxal monohydrate through a Knoevenagel condensation, followed by a Michael addition of amine, intramolecular cyclization, and dehydration . Another approach involves the silver(I) ion-mediated ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Techniques such as microwave irradiation and green chemistry approaches may be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Applications De Recherche Scientifique
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-furo[2,3-c]pyrazole: Structurally similar but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in medicinal chemistry.
Benzo[b]furan: Shares the furan ring but differs in the fused ring system.
Uniqueness
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system combining furan and pyrazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
894803-56-6 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-phenyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
Clé InChI |
QSUVDOJVTRNLPK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N(N=C2CO1)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


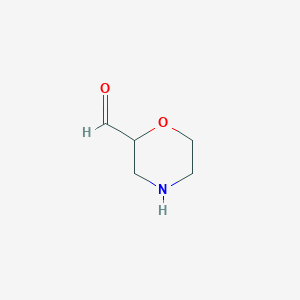
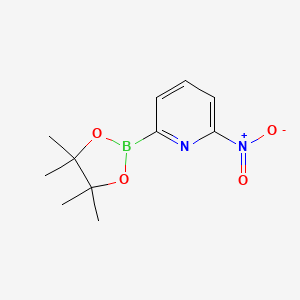
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)

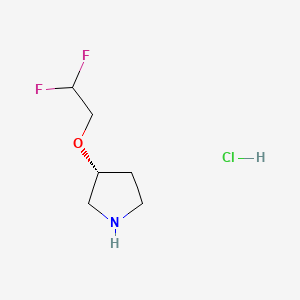
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
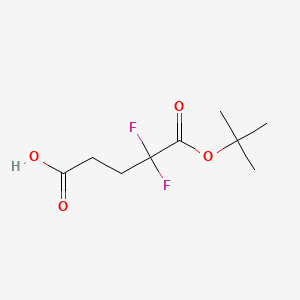
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
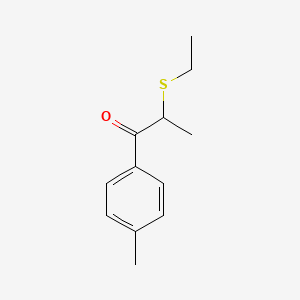
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
